molecular formula C61H114NO17P B12086636 2346-Tetra-O-acetyl-PtdGlc

2346-Tetra-O-acetyl-PtdGlc

Cat. No.: B12086636
M. Wt: 1164.5 g/mol
InChI Key: XDXQUTNAMIVTMI-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate, commonly referred to as 2,3,4,6-Tetra-O-acetyl-PtdGlc, is a derivative of glucose. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the glucose molecule, which are linked to a phosphate group. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate typically involves the acetylation of glucose derivatives. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups at the 2, 3, 4, and 6 positions .

Industrial Production Methods

In an industrial setting, the production of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Substitution: Reagents like alkyl halides or nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl phosphate
  • 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl phosphate
  • 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl phosphate

Uniqueness

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl phosphate is unique due to its specific acetylation pattern and its ability to serve as a versatile building block in glycosylation reactions. Its acetyl groups provide protection during synthetic processes, allowing for selective deprotection and functionalization .

Properties

Molecular Formula

C61H114NO17P

Molecular Weight

1164.5 g/mol

IUPAC Name

(2-icosanoyloxy-3-octadecanoyloxypropyl) [3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] phosphate;triethylazanium

InChI

InChI=1S/C55H99O17P.C6H15N/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-51(61)70-48(41-65-50(60)39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-2)42-66-73(62,63)72-55-54(69-47(6)59)53(68-46(5)58)52(67-45(4)57)49(71-55)43-64-44(3)56;1-4-7(5-2)6-3/h48-49,52-55H,7-43H2,1-6H3,(H,62,63);4-6H2,1-3H3

InChI Key

XDXQUTNAMIVTMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CC[NH+](CC)CC

Origin of Product

United States

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